BenchChemオンラインストアへようこそ!

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride

Lipophilicity Drug-likeness Medicinal Chemistry

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (CAS 1987007-00-0) is a fluorinated aryl-methanesulfonyl chloride building block bearing a 3-fluoro substituent and a 4-trifluoromethoxy (OCF₃) group on the phenyl ring. With a molecular formula of C₈H₅ClF₄O₃S, a molecular weight of 292.64 g·mol⁻¹, and a computed XLogP3-AA of 3.2, this compound belongs to the alkylsulfonyl halide subclass within the broader sulfonyl chloride family.

Molecular Formula C8H5ClF4O3S
Molecular Weight 292.64 g/mol
CAS No. 1987007-00-0
Cat. No. B1410997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride
CAS1987007-00-0
Molecular FormulaC8H5ClF4O3S
Molecular Weight292.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)Cl)F)OC(F)(F)F
InChIInChI=1S/C8H5ClF4O3S/c9-17(14,15)4-5-1-2-7(6(10)3-5)16-8(11,12)13/h1-3H,4H2
InChIKeySXYQQOBCNOAYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (CAS 1987007-00-0): Core Identity and Physicochemical Baseline for Procurement Evaluation


[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (CAS 1987007-00-0) is a fluorinated aryl-methanesulfonyl chloride building block bearing a 3-fluoro substituent and a 4-trifluoromethoxy (OCF₃) group on the phenyl ring [1]. With a molecular formula of C₈H₅ClF₄O₃S, a molecular weight of 292.64 g·mol⁻¹, and a computed XLogP3-AA of 3.2, this compound belongs to the alkylsulfonyl halide subclass within the broader sulfonyl chloride family [1]. It is supplied primarily as a research intermediate at ≥95% purity for use in medicinal chemistry and agrochemical synthesis programs requiring a reactive electrophilic handle for sulfonamide, sulfonate ester, or sulfone construction .

Why Generic Substitution of [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (1987007-00-0) Is Not Viable: Structural and Electronic Differentiation from In-Class Analogs


Within the (trifluoromethoxy)phenyl-methanesulfonyl chloride series, the presence and position of the additional 3-fluoro substituent are not interchangeable without altering critical molecular properties. The 3-fluoro atom introduces a second electron-withdrawing group ortho to the OCF₃ substituent, modifying the ring electronics, dipole moment, and lipophilicity relative to the unsubstituted para-OCF₃ analog (CAS 683813-55-0). This electronic perturbation directly affects the electrophilicity of the sulfonyl chloride center, the metabolic stability of downstream sulfonamide products, and the vectors available for target engagement in medicinal chemistry campaigns [1]. Furthermore, regioisomeric analogs such as the ortho-OCF₃ variant (CAS 116827-38-4) present a different spatial presentation of the trifluoromethoxy group, which can alter binding poses and PK properties of derived compounds . These differences are quantifiable in computed physicochemical descriptors and have practical consequences for reaction kinetics, product profiles, and ultimately procurement decisions [1].

Quantitative Differentiation Evidence for [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (1987007-00-0) vs. Closest Analogs


Lipophilicity (XLogP3-AA): 3-Fluoro-4-OCF₃ Derivative vs. Non-Fluorinated 4-OCF₃ Analog

The target compound [3-fluoro-4-(trifluoromethoxy)phenyl]methanesulfonyl chloride (1987007-00-0) has a computed XLogP3-AA of 3.2 [1]. Its closest non-fluorinated analog, [4-(trifluoromethoxy)phenyl]methanesulfonyl chloride (CAS 683813-55-0), has a vendor-reported CLogP of 1.463 . This represents a ΔlogP of approximately +1.74, or roughly a 55-fold increase in theoretical partition coefficient, driven by the addition of the 3-fluoro atom to the aromatic ring.

Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Lead Generation

The target compound has a molecular weight of 292.64 g·mol⁻¹ and contains 17 heavy atoms, including 4 fluorine atoms [1]. By comparison, the non-fluorinated analog [4-(trifluoromethoxy)phenyl]methanesulfonyl chloride (CAS 683813-55-0) has a molecular weight of 274.65 g·mol⁻¹ and 16 heavy atoms with only 3 fluorine atoms . The mass difference of ~18 Da corresponds precisely to the substitution of one aromatic hydrogen (1.008 Da) with one fluorine atom (18.998 Da). The target compound also offers 7 hydrogen bond acceptors vs. 6 for the non-fluorinated analog [1].

Fragment-based drug discovery Lead optimization Molecular properties

Regioisomeric Differentiation: 3-Fluoro-4-OCF₃ vs. 2-OCF₃ Substitution Pattern and Consequences for Target Engagement

The target compound places the OCF₃ group at the para position and the fluorine at the meta position relative to the methanesulfonyl chloride methylene linker. The ortho-OCF₃ regioisomer, [2-(trifluoromethoxy)phenyl]methanesulfonyl chloride (CAS 116827-38-4), has a reported LogP of 3.11 (Fluorochem) to 3.73 (Chem960) . While the target compound's XLogP3-AA of 3.2 falls within a similar range, the spatial orientation of the OCF₃ group differs fundamentally: the para-OCF₃/3-fluoro arrangement presents a linear dipole vector along the ring axis, whereas the ortho-OCF₃ regioisomer projects the OCF₃ group at approximately 60° from this axis. In drug discovery programs, this regioisomeric difference has been exploited in TRPM8 antagonist design (AMG 333) and PDE2A inhibitor programs (TAK-915), where the 3-fluoro-4-OCF₃ substitution pattern contributed to optimized CYP3A4 induction liability and brain penetration, respectively [1][2].

Regioisomerism Structure-activity relationship Medicinal chemistry

Electrophilic Reactivity Modulation: Electron-Withdrawing Effect of the 3-Fluoro Substituent on Sulfonyl Chloride Hydrolysis Sensitivity

The 3-fluoro substituent, positioned ortho to the OCF₃ group, exerts an additional electron-withdrawing effect on the aromatic ring, which can modulate the electrophilicity of the benzylic sulfonyl chloride center. In the class of electron-deficient aryl-methanesulfonyl chlorides, electron-withdrawing groups on the aromatic ring have been reported to reduce the rate of sulfonyl chloride hydrolysis, enhancing shelf stability under controlled storage conditions . The target compound (1987007-00-0) bears two electron-withdrawing substituents (3-F and 4-OCF₃), compared to only one (4-OCF₃) for the non-fluorinated analog (683813-55-0). While direct hydrolysis rate constants are not available for either compound, the GHS classification of the non-fluorinated analog includes H314 (causes severe skin burns and eye damage; corrosive) and requires refrigerated storage (+4°C) , whereas the target compound carries H315/H319/H335 (irritant) classifications under the same GHS framework , suggesting potentially different reactivity and hazard profiles.

Electrophilicity Hydrolytic stability Synthetic chemistry

COX-1 Inhibitory Potential of 3-Fluoro-4-OCF₃-Phenyl-Containing Derivatives: Class-Level Activity Data

Compounds bearing the 3-fluoro-4-(trifluoromethoxy)phenyl moiety have demonstrated activity against cyclooxygenase enzymes. The related compound VU0487836, a COX-1 inhibitor containing this same aryl motif, shows an IC₅₀ of 0.36 μM against ovine-derived COX-1 . Additionally, 3-(3-fluoro-4-trifluoromethoxy-phenyl)-propionaldehyde has been reported to exhibit moderate COX-2 inhibition with an IC₅₀ of 12.3 μM [1]. The parent sulfonyl chloride (1987007-00-0) serves as the key intermediate for introducing this privileged aryl fragment via sulfonamide or sulfonate ester formation. While the sulfonyl chloride itself is not the active species, the downstream sulfonamide products derived from it are positioned to access this COX-1/COX-2 inhibitory pharmacophore space. The non-fluorinated para-OCF₃ analog (683813-55-0) would generate sulfonamide products lacking the 3-fluoro substituent, which may alter COX isoform selectivity as demonstrated by the well-established SAR that aromatic fluorine substitution modulates COX-2 selectivity indices [2].

Cyclooxygenase inhibition Anti-inflammatory Drug discovery

Procurement-Relevant Application Scenarios for [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride (1987007-00-0)


Synthesis of CNS-Penetrant Sulfonamide Drug Candidates Requiring Elevated logP

Given the XLogP3-AA of 3.2 for the target compound vs. 1.463 for the non-fluorinated para-OCF₃ analog (ΔlogP ≈ +1.74), this sulfonyl chloride is the preferred intermediate for constructing sulfonamide derivatives intended for CNS targets where higher lipophilicity is correlated with improved blood-brain barrier penetration [1]. This is consistent with the development strategy behind TAK-915, a brain-penetrating PDE2A inhibitor that explicitly leverages the 3-fluoro-4-OCF₃-phenyl motif for optimized CNS exposure [2].

Fragment-Based Lead Generation in COX-1/COX-2 Programs

For fragment-growing or structure-based design campaigns targeting cyclooxygenase enzymes, this sulfonyl chloride provides a direct synthetic entry point to the 3-fluoro-4-OCF₃-benzyl sulfonamide scaffold. Downstream products containing this motif have demonstrated COX-1 IC₅₀ values of 0.36 μM (VU0487836), establishing biological validation for the aryl fragment [1]. The electrophilic sulfonyl chloride functionality enables rapid parallel library synthesis through reaction with diverse amine building blocks, facilitating SAR exploration around the sulfonamide linker while maintaining the privileged 3-fluoro-4-OCF₃ pharmacophore .

TRPM8 Antagonist Development Leveraging Clinically Validated Substitution Pattern

The discovery of AMG 333, a clinical-stage TRPM8 antagonist for migraine treatment, established the 3-fluoro-4-(trifluoromethoxy)phenyl moiety as a critical structural determinant for achieving favorable drug-like properties including removal of CYP3A4 induction liability [1]. Researchers pursuing TRPM8 or related ion channel targets should procure this specific sulfonyl chloride (1987007-00-0) rather than regioisomeric or non-fluorinated analogs to directly access the clinically precedented chemical space, thereby reducing the risk of encountering unexpected PK liabilities during lead optimization [1].

Agrochemical Intermediate Requiring Enhanced Environmental Stability from Additional Fluorination

The 3-fluoro substituent adds an additional C–F bond to the aromatic ring, which class-level evidence suggests can improve oxidative metabolic stability and reduce environmental degradation rates relative to non-fluorinated analogs [1]. For agrochemical discovery programs where field persistence and resistance to CYP-mediated oxidative metabolism are critical design parameters, the tetrafluorinated target compound (C₈H₅ClF₄O₃S) offers a higher degree of fluorination than the trifluorinated analog (C₈H₆ClF₃O₃S), which may translate into superior environmental half-life for derived sulfonamide herbicides or fungicides [1].

Quote Request

Request a Quote for [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.